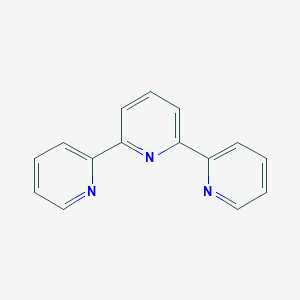

2,6-dipyridin-2-ylpyridine

Description

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGAZIDRYFYHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27269-04-1 (diperchlorate) | |

| Record name | 2,2',2''-Terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061567 | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-79-4 | |

| Record name | 2,2′:6′,2′′-Terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',2''-Terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripyridyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripyridyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2':6',2''-Terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2':6',2''-TERPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5E357ISH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-dipyridin-2-ylpyridine and Its Derivatives

This technical guide provides a comprehensive overview of 2,6-dipyridin-2-ylpyridine, more systematically known as 2,2':6',2''-terpyridine, and its prominent derivative, 4'-(4-pyridyl)-2,2':6',2''-terpyridine. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed insights into the synthesis, properties, and applications of these versatile compounds.

Introduction: Distinguishing Between 2,2':6',2''-Terpyridine and its 4'-Pyridyl Derivative

The nomenclature "this compound" is the IUPAC-sanctioned name for the fundamental tridentate heterocyclic ligand 2,2':6',2''-terpyridine . This compound consists of a central pyridine ring substituted with two pyridin-2-yl groups at the 2 and 6 positions. It serves as a foundational building block in coordination and supramolecular chemistry.[1]

A significant and widely studied derivative is 4'-(4-pyridyl)-2,2':6',2''-terpyridine , which features an additional pyridyl group at the 4'-position of the central pyridine ring. This modification introduces another potential coordination site, expanding its applications in the formation of complex supramolecular structures and coordination polymers.[2]

This guide will address both compounds, clearly delineating their respective properties and applications to avoid ambiguity.

Physicochemical Properties

A summary of the key physicochemical properties for both 2,2':6',2''-terpyridine and 4'-(4-pyridyl)-2,2':6',2''-terpyridine is presented below.

| Property | 2,2':6',2''-Terpyridine | 4'-(4-pyridyl)-2,2':6',2''-terpyridine |

| Molecular Formula | C₁₅H₁₁N₃[1] | C₂₀H₁₄N₄ |

| Molecular Weight | 233.27 g/mol [1] | 310.36 g/mol |

| CAS Number | 1148-79-4[1] | 112881-51-3 |

| Appearance | Cream to yellow to brown crystalline powder | Off-white solid |

| Melting Point | 89-91 °C | Not specified |

| Boiling Point | 370 °C | Not specified |

| Solubility | Soluble in dioxane (0.1 g/mL, clear) | Not specified |

Synthesis Protocols

The synthesis of terpyridine and its derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Synthesis of 2,2':6',2''-Terpyridine

A common route for the synthesis of unsubstituted 2,2':6',2''-terpyridine involves a multi-step process starting from 2-acetylpyridine.[3]

Experimental Protocol: Synthesis of 2,2':6',2''-Terpyridine via a Thio-functionalized Intermediate

-

Step 1: Synthesis of 3,3-Bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one

-

To a stirred solution of potassium tert-butoxide (96.5 g, 0.86 mol) in dry tetrahydrofuran (1000 mL) under a nitrogen atmosphere, add freshly distilled 2-acetylpyridine (50.0 g, 0.41 mol) dropwise over 5-10 minutes.

-

Add carbon disulfide (32.7 g, 0.43 mol) to the resulting mixture over 30-35 minutes.

-

Follow with the addition of methyl iodide (122.1 g, 0.86 mol) over 1 hour.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Pour the mixture into 2 L of iced water and allow it to stand for 4 hours.

-

Collect the precipitated solid by filtration and air-dry to yield the product.

-

-

Step 2: Synthesis of 4'-(Methylthio)-2,2':6',2''-terpyridine

-

In a nitrogen-flushed flask, dissolve potassium tert-butoxide (22.4 g, 0.20 mol) in anhydrous tetrahydrofuran (500 mL).

-

Add freshly distilled 2-acetylpyridine (12.1 g, 0.10 mol) and stir for 10 minutes.

-

Add 3,3-bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one (22.5 g, 0.1 mol).

-

Stir the mixture for 12 hours at room temperature.

-

Add ammonium acetate (77 g, 1.0 mol) and glacial acetic acid (250 mL).

-

Remove the tetrahydrofuran by distillation.

-

Purify the crude product by recrystallization from ethanol.

-

-

Step 3: Synthesis of 2,2':6',2''-Terpyridine

-

In a nitrogen-flushed flask, create a heterogeneous mixture of 4'-(methylthio)-2,2':6',2''-terpyridine (5.0 g, 0.018 mol), finely ground nickel chloride hexahydrate (42.8 g, 0.180 mol), and ethanol (300 mL).

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (13.6 g, 0.36 mol) in small portions.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Add 250 mL of 15 M ammonium hydroxide and stir for 12 hours.

-

Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 2,2':6',2''-terpyridine.

-

Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine

The introduction of a substituent at the 4'-position is commonly achieved using the Kröhnke reaction or palladium-catalyzed cross-coupling reactions.[4]

Experimental Protocol: Kröhnke-type Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine [5]

-

Step 1: Synthesis of 1,5-bis(2-pyridyl)-3-(4-pyridyl)-1,5-pentanedione

-

Dissolve 2-acetylpyridine (8.4 mL) and 4-pyridinecarboxaldehyde (3.0 mL) in ethanol (35 mL).

-

Add a solution of sodium hydroxide (2.0 g) in water (25 mL).

-

Stir the mixture for 1 hour at room temperature.

-

Add 30 mL of water to precipitate the product.

-

Collect the precipitate by filtration, wash with water and cold ethanol, and dry.

-

-

Step 2: Synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine

-

Heat a solution of 1,5-bis(2-pyridyl)-3-(4-pyridyl)-1,5-pentanedione (0.40 g) and ammonium acetate (5.0 g) in ethanol (50 mL) to reflux for 2 hours.

-

Allow the solution to cool and add 50 mL of water to precipitate the product.

-

Recrystallize the product from a small amount of ethanol.

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 4'-Functionalization [4]

A general procedure for the Suzuki-Miyaura coupling to introduce a 4-pyridyl group onto a pre-existing 4'-halo-terpyridine core is as follows:

-

In a reaction vessel, combine 4'-bromo-2,2':6',2''-terpyridine, pyridine-4-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Coordination Chemistry and Applications

Both 2,2':6',2''-terpyridine and its 4'-pyridyl derivative are renowned for their ability to act as tridentate ligands, readily forming stable complexes with a wide range of transition metal ions.[6][7]

These metal complexes exhibit a diverse array of applications stemming from their unique electronic, photophysical, and catalytic properties.

Catalysis

Terpyridine-metal complexes are effective catalysts for a variety of organic transformations. For instance, iron-terpyridine complexes are well-known for their catalytic activity in cross-coupling reactions.[6] Cobalt-terpyridine complexes have been developed as efficient precatalysts for the hydroboration of ketones, aldehydes, and imines.[8]

Supramolecular Chemistry and Materials Science

The rigid and planar structure of the terpyridine ligand, combined with its strong metal-binding affinity, makes it an excellent building block for the construction of well-defined supramolecular architectures.[8] The 4'-(4-pyridyl) derivative is particularly useful in this regard, as the pendant pyridyl group can coordinate to another metal center, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[2][4] These materials have potential applications in gas storage, separation, and sensing.

Photophysics and Organic Electronics

Ruthenium(II) and other heavy metal complexes of terpyridine and its derivatives often exhibit interesting photophysical properties, including luminescence.[9] This has led to their investigation for applications in organic light-emitting diodes (OLEDs) and as photosensitizers in solar cells.[2]

Spectroscopic and Structural Characterization

The characterization of terpyridine ligands and their metal complexes relies on a suite of spectroscopic and analytical techniques.

| Technique | 2,2':6',2''-Terpyridine | [M(terpyridine)n]Xm Complex |

| ¹H NMR (CDCl₃) | δ: 7.33 (ddd, 2H), 7.86 (dt, 2H), 7.96 (t, 1H), 8.45 (d, 2H), 8.62 (d, 2H), 8.71 (dm, 2H)[3] | Shifts depend on the metal and its oxidation state. Paramagnetic metals can lead to significant broadening and shifting of signals.[10] |

| ¹³C NMR | Characteristic aromatic signals. | Coordination to a metal center typically results in a downfield shift of the carbon signals. |

| FT-IR (cm⁻¹) | Pyridyl ring vibrations (e.g., C=N and C=C stretching) around 1422-1478.[11] | Shifts in pyridyl ring vibrations upon coordination.[11] |

| UV-Vis Spectroscopy | Intense π-π* transitions in the UV region. | Ligand-centered transitions and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region.[12] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Peaks corresponding to the intact complex cation and/or fragments. |

| X-ray Crystallography | Provides precise bond lengths and angles of the molecule. | Determines the coordination geometry around the metal center, bond lengths, and angles within the complex, as well as intermolecular interactions.[12] |

Selected Bond Lengths and Angles for a Coordinated Terpyridine Ligand:

Data from X-ray crystallographic studies of metal complexes provide insights into the structural changes upon coordination. For example, in a gallium(III) complex, the Ga-N bond lengths to the central and peripheral nitrogen atoms of the terpyridine ligand are different, reflecting the chelate effect.[11]

Potential in Drug Development

The ability of terpyridine and its derivatives to chelate metal ions is also of interest in medicinal chemistry. Some metal complexes of terpyridines have been investigated for their potential as therapeutic agents, exhibiting anticancer, antibacterial, and antifungal activities.[10][13] The mechanism of action is often related to the ability of these compounds to interact with biomolecules such as DNA and proteins.

Conclusion

2,2':6',2''-Terpyridine and its 4'-pyridyl derivative are versatile and highly valuable ligands in modern chemistry. Their straightforward synthesis, robust metal-coordinating ability, and the unique properties of their resulting metal complexes have led to a wide range of applications in catalysis, materials science, and medicine. This guide has provided a detailed overview of their synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field. The continued exploration of these compounds is expected to lead to further advancements in various scientific and technological domains.

References

- 1. 2,2':6',2''-Terpyridine | C15H11N3 | CID 70848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | 112881-51-3 | Benchchem [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 7. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry | CoLab [colab.ws]

- 9. irphouse.com [irphouse.com]

- 10. Synthesis, characterization, crystal structure, and biological studies of two new Cd (II) complexes with 4'-(4-chlorophenyl)-2,2' :6',2"-terpyridine (Clphtpy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electronic Spectroscopy of Chloro(terpyridine)platinum(II) [authors.library.caltech.edu]

- 13. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 2,6-dipyridin-2-ylpyridine (2,2':6',2''-terpyridine)

This technical guide provides a comprehensive overview of 2,6-dipyridin-2-ylpyridine, a prominent heterocyclic ligand in coordination chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in forming metal complexes.

Nomenclature and Identification

The compound with the systematic IUPAC name This compound is more commonly known by its trivial name, 2,2':6',2''-terpyridine . This nomenclature reflects its structure, which consists of a central pyridine ring substituted at the 2 and 6 positions with two pyridin-2-yl groups. A variety of synonyms and abbreviations are used in scientific literature to refer to this compound.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Common Name | 2,2':6',2''-Terpyridine[1] |

| Abbreviation | terpy, tpy |

| CAS Number | 1148-79-4[2] |

| Molecular Formula | C₁₅H₁₁N₃[2] |

| Molecular Weight | 233.27 g/mol [2] |

| InChI Key | DRGAZIDRYFYHIJ-UHFFFAOYSA-N[2] |

A comprehensive list of synonyms includes:

-

2,2',2''-Terpyridine

-

2,2',2''-Terpyridyl

-

2,2',2''-Tripyridine

-

2,6-Bis(2-pyridyl)pyridine

-

Tripyridyl

-

α,α',α''-Tripyridyl

Physicochemical Properties

2,2':6',2''-terpyridine is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Conditions/Notes |

| Melting Point | 90-93 °C[2] | |

| Boiling Point | 370 °C[2] | |

| Density | ~1.19 g/cm³ | Rough estimate |

| Solubility | Dioxane: 0.1 g/mL (clear solution)[2] | |

| Water Solubility | 1.472 g/L[2] | at 24.99 °C |

| pKa | 4.60 ± 0.10 | Predicted |

| Appearance | Cream to yellow to brown crystalline powder[2] |

Experimental Protocols

The synthesis of 2,2':6',2''-terpyridine and its derivatives is well-established, with the Kröhnke synthesis and various one-pot modifications being the most common methods. Below is a representative experimental protocol for the synthesis of a 4'-aryl-substituted 2,2':6',2''-terpyridine.

Synthesis of 4'-(Aryl)-2,2':6',2''-terpyridine via One-Pot Reaction

This protocol is adapted from the general method for synthesizing 4'-substituted terpyridines.

Materials:

-

2-Acetylpyridine

-

Substituted aryl aldehyde

-

Potassium hydroxide (KOH)

-

Aqueous ammonia (35%)

-

Methanol

Procedure:

-

To a solution of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add the substituted aryl aldehyde (10.0 mmol).

-

To this mixture, add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) and a 35% aqueous ammonia solution (40.0 ml).[3]

-

Reflux the reaction mixture for 4–6 hours.[3]

-

Upon cooling, the product will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold 50% ethanol until the washings are colorless.

-

Dry the product under vacuum over a suitable desiccant.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene.

Characterization:

The identity and purity of the synthesized terpyridine can be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Elemental Analysis: To confirm the elemental composition.

Key Applications and Workflows

2,2':6',2''-terpyridine is a versatile tridentate ligand that forms stable complexes with a wide range of transition metals. These metal complexes are the foundation for its diverse applications.

Coordination Chemistry and Catalysis

The three nitrogen atoms of the pyridine rings in terpyridine coordinate with a metal ion in a pincer-like fashion, forming two stable five-membered chelate rings. This strong chelation imparts high stability to the resulting metal complexes.

A general workflow for the synthesis of a terpyridine-metal complex is depicted below. This process is fundamental to accessing the catalytically active species and functional materials.

These terpyridine-metal complexes are extensively used as catalysts in a variety of organic transformations, including C-C bond formation and oxidation reactions. The electronic and steric properties of the terpyridine ligand can be fine-tuned by introducing different substituents, thereby modulating the reactivity of the metal center.

Drug Development and Biological Applications

The ability of 2,2':6',2''-terpyridine to form stable complexes with metals like platinum, ruthenium, and iron has led to significant interest in its potential use in drug development. These metal complexes have been investigated for their anticancer and antiprotozoal activities. The proposed mechanism of action often involves the interaction of the metal complex with biological macromolecules such as DNA.

The logical relationship for the development and proposed action of a terpyridine-based therapeutic agent can be visualized as follows:

References

The Core of Coordination Chemistry: A Technical Guide to 2,6-dipyridin-2-ylpyridine (2,2':6',2''-Terpyridine)

CAS Number: 1148-79-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,6-dipyridin-2-ylpyridine, more formally known as 2,2':6',2''-terpyridine. This heterocyclic compound serves as a cornerstone in coordination chemistry and supramolecular chemistry, with its robust ability to form stable complexes with a vast array of metal ions.[1][2][3] Its unique properties have paved the way for its application in diverse fields, from catalysis to materials science and beyond.[1][2] This guide will delve into its fundamental properties, detailed synthesis protocols, and key applications, presenting quantitative data in a structured format and visualizing complex workflows for enhanced clarity.

Physicochemical and Structural Data

2,2':6',2''-Terpyridine is a tridentate ligand, meaning it can bind to a central metal atom through three nitrogen donor atoms.[1][3][4] This chelating property is the foundation of its extensive use in forming stable metal complexes.[1][2] The key physicochemical properties of 2,2':6',2''-terpyridine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1148-79-4 | [5] |

| Molecular Formula | C₁₅H₁₁N₃ | [5] |

| Molecular Weight | 233.27 g/mol | [5] |

| Appearance | Cream to yellow to brown crystalline powder | |

| Melting Point | 89-91 °C | |

| Boiling Point | 370 °C | |

| Density | 1.1901 g/cm³ (rough estimate) | |

| XLogP3 | 2.4 | |

| PSA | 38.7 Ų |

Synthesis of 2,2':6',2''-Terpyridine: Experimental Protocols

The synthesis of 2,2':6',2''-terpyridine can be achieved through several methods, with the Kröhnke pyridine synthesis being a prominent and versatile approach.[6][7] This method generally involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonium salt.[7]

Kröhnke-Type Synthesis: A Detailed Protocol

A common and efficient synthesis of 2,2':6',2''-terpyridine is a one-pot reaction under mild conditions.[8] The following protocol is a representative example of a Kröhnke-type synthesis.

Materials:

-

2-Acetylpyridine

-

Aromatic aldehyde (e.g., benzaldehyde for 4'-phenyl-2,2':6',2''-terpyridine)

-

Methanolic potassium hydroxide

-

Aqueous ammonia solution

-

Ethanol (for recrystallization)

Procedure:

-

Condensation: An aromatic aldehyde is condensed with 2-acetylpyridine in the presence of methanolic potassium hydroxide.[9]

-

Cyclization: An aqueous ammonia solution is added to the reaction mixture to facilitate the cyclization, forming the central pyridine ring.[9]

-

Purification: The resulting crude product is purified by recrystallization from ethanol to yield the final terpyridine ligand.[9]

The overall yield for this type of synthesis is generally moderate to excellent.[9]

A visual representation of the general Kröhnke synthesis workflow is provided below.

Mechanism of the Kröhnke Pyridine Synthesis

The mechanism of the Kröhnke synthesis is a well-established multi-step process.[7] A diagram illustrating the key steps is presented below.

Applications in Research and Development

The utility of 2,2':6',2''-terpyridine stems from its ability to form stable and well-defined complexes with a wide range of metal ions, including transition metals, lanthanides, and main group elements.[1][2][10] These metal complexes exhibit a rich variety of photophysical, electrochemical, and catalytic properties.

Coordination Chemistry and Catalysis

As a classic NNN-tridentate pincer ligand, 2,2':6',2''-terpyridine forms highly stable complexes that are central to many catalytic processes.[1][3] The resulting tpy-metal complexes have shown significant activity in various chemical transformations.[1]

Table of Catalytic Applications:

| Metal Ion | Catalytic Application | Reference |

| Nickel | C-C bond formation, cross-coupling reactions | [1] |

| Copper | Atom transfer radical polymerization (ATRP) | [1] |

| Ruthenium | Oxidation reactions, transfer hydrogenation | [1] |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | [1] |

| Iron | Oxidation catalysis, polymerization | [1] |

| Cobalt | Hydrogen evolution reactions, CO₂ reduction | [1] |

Supramolecular Chemistry and Materials Science

The rigid and linear geometry of bis-terpyridine metal complexes, such as , makes them ideal building blocks for the construction of complex supramolecular architectures.[1][3] These include metallopolymers, molecular grids, and nanoscale structures with potential applications in molecular electronics and sensor technology.[10]

Drug Development and Biomedical Applications

While not a drug itself, the terpyridine scaffold is being explored in medicinal chemistry. Its ability to chelate metal ions is being investigated for the development of anticancer agents and diagnostic tools.[2] The modification of the terpyridine core allows for the fine-tuning of the biological activity and targeting capabilities of its metal complexes.

The logical relationship of how 2,2':6',2''-terpyridine's core properties lead to its diverse applications is visualized below.

References

- 1. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2′:6′,2″-terpyridine-Application_Chemicalbook [chemicalbook.com]

- 4. 2,2':6',2''-TERPYRIDINE | 1148-79-4 [chemicalbook.com]

- 5. 2,2':6',2''-Terpyridine | C15H11N3 | CID 70848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. The chemistry of the s- and p-block elements with 2,2′:6′,2′′-terpyridine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Solubility of 2,6-Dipyridin-2-ylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dipyridin-2-ylpyridine, more commonly known as 2,2':6',2''-terpyridine, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound (2,2':6',2''-terpyridine) is a heterocyclic aromatic organic compound and a tridentate ligand widely employed in coordination chemistry. Its molecular structure consists of three pyridine rings linked together, which allows it to form stable complexes with a variety of metal ions. This property makes it a crucial component in the synthesis of supramolecular assemblies, catalysts, and functional materials. Understanding its solubility in different organic solvents is paramount for its application in synthesis, purification, and formulation.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for 2,2':6',2''-terpyridine.

| Solvent | Solubility | Temperature (°C) |

| Dioxane | 0.1 g/mL (clear solution)[2][3] | Not Specified |

| Water | 1.472 g/L[3][4] | 24.99[3][4] |

Qualitative Solubility Information

2,2':6',2''-terpyridine has been reported to be soluble in the following organic solvents, although specific quantitative values have not been published:

It is important to note that the solubility can be significantly influenced by the presence of substituents on the terpyridine core. For instance, the introduction of 4,4''-di-tert-butyl groups has been shown to improve solubility in many common organic solvents[5].

Experimental Protocols

This section details the methodologies for the synthesis of 2,2':6',2''-terpyridine and a general protocol for determining its solubility.

Synthesis of 2,2':6',2''-Terpyridine

Several synthetic routes to 2,2':6',2''-terpyridine have been reported. A common and efficient method starts from 2-acetylpyridine.

Method 1: From 2-Acetylpyridine

This synthesis involves a multi-step process:

-

Formation of an enaminone: 2-acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal.

-

Formation of a 1,5-diketone: The resulting enaminone is then condensed with another equivalent of 2-acetylpyridine.

-

Ring closure: The 1,5-diketone is cyclized with ammonium acetate to yield the final 2,2':6',2''-terpyridine product[1].

A detailed procedure is described in Organic Syntheses:

-

Step A: 1,5-Di(2-pyridyl)-1,5-pentanedione. A mixture of 2-acetylpyridine, formaldehyde, and a suitable base is reacted to form the 1,5-diketone precursor.

-

Step B: 4'-(Methylthio)-2,2':6',2''-terpyridine. The diketone is then reacted with a methylthio-containing reagent.

-

Step C: 2,2':6',2''-Terpyridine. The methylthio group is removed via reduction with nickel chloride hexahydrate and sodium borohydride in ethanol to yield 2,2':6',2''-terpyridine[6]. The crude product is purified by recrystallization from boiling hexane[6].

General Protocol for Solubility Determination

A standard method for determining the solubility of a solid organic compound in an organic solvent involves the preparation of a saturated solution followed by the quantification of the dissolved solid.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2':6',2''-terpyridine to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached. This may take several hours.

-

Maintain a constant temperature throughout the equilibration process.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, calibrated pipette.

-

Transfer the aliquot to a pre-weighed vial.

-

-

Quantification:

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved 2,2':6',2''-terpyridine can be determined by subtracting the initial weight of the empty vial.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

-

-

Conclusion

This technical guide provides a summary of the available information on the solubility of this compound (2,2':6',2''-terpyridine) in organic solvents. While quantitative data is limited, the provided information and experimental protocols offer a solid foundation for researchers working with this important compound. Further systematic studies to quantify the solubility in a broader range of organic solvents would be highly beneficial to the scientific community.

References

discovery and history of 2,2':6',2''-terpyridine

An In-depth Technical Guide to the Discovery and History of 2,2':6',2''-Terpyridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,2':6',2''-Terpyridine (tpy) is a tridentate heterocyclic ligand that has become a cornerstone in the fields of coordination chemistry, supramolecular chemistry, and materials science. Its ability to form stable complexes with a wide range of metal ions has led to its use in a vast array of applications, from catalysis to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the , detailing its initial synthesis, the evolution of more efficient synthetic methodologies, and its burgeoning role in drug development.

Discovery and Early History

The journey of 2,2':6',2''-terpyridine began in the early 20th century with the pioneering work of Gilbert T. Morgan and Francis H. Burstall. In 1932, they reported the first synthesis of this intriguing molecule.[1][2] Their method involved the high-temperature oxidative coupling of pyridine using anhydrous ferric chloride in a sealed autoclave.[1][2] This harsh process produced a complex mixture of polypyridines, from which 2,2':6',2''-terpyridine was isolated as a minor byproduct, with 2,2'-bipyridine being the major product.[1] The initial yields were notably low, and the severe reaction conditions limited the practicality of this approach for widespread use.[2]

Despite the initial challenges in its synthesis, the unique coordinating properties of terpyridine were quickly recognized. As a tridentate ligand, it can bind to a metal ion at three meridional sites, forming two stable five-membered chelate rings.[2] This strong chelation effect imparts high stability to the resulting metal complexes, a property that would later be exploited in numerous applications.

Evolution of Synthetic Methodologies

The low efficiency of the original Morgan and Burstall method spurred the development of more practical and higher-yielding synthetic routes to 2,2':6',2''-terpyridine and its derivatives. Among these, the Kröhnke pyridine synthesis, developed in the 1950s, emerged as a particularly versatile and widely adopted method.[3]

The Kröhnke synthesis and its variations typically involve the condensation of two equivalents of a 2-acetylpyridine derivative with an aldehyde in the presence of a base and an ammonia source, such as ammonium acetate.[3] This approach allows for the facile introduction of a wide variety of substituents at the 4'-position of the central pyridine ring by simply changing the aldehyde starting material. This has been instrumental in the development of functionalized terpyridines for specific applications.

Other notable synthetic strategies include the Potts and Jameson methodologies, as well as various cross-coupling reactions.[4] These methods have further expanded the library of accessible terpyridine derivatives, enabling fine-tuning of their electronic and steric properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for the original and a common improved synthesis of 2,2':6',2''-terpyridine.

| Synthesis Method | Key Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference(s) |

| Morgan & Burstall (1932) | Pyridine, Anhydrous FeCl₃ | 340 °C, Sealed Autoclave | Low (exact value not specified in secondary sources) | 88-89 | [1][2] |

| Kröhnke-type (one-pot) | 2-Acetylpyridine, 4-Hydroxybenzaldehyde, NaOH, NH₄OH | Reflux in Ethanol | 57 | >300 | [5] |

Experimental Protocols

Kröhnke-type Synthesis of 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine

This protocol is adapted from a reported one-pot Kröhnke-type synthesis.[5]

Materials:

-

2-Acetylpyridine

-

4-Hydroxybenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Concentrated ammonium hydroxide (NH₄OH)

Procedure:

-

To a solution of 1.3 g (10 mmol) of 4-hydroxybenzaldehyde and 2.1 g (50 mmol) of sodium hydroxide in 25 mL of ethanol at 0 °C, add 2.41 mL (20 mmol) of 2-acetylpyridine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add 10 mL of concentrated ammonium hydroxide to the mixture.

-

Reflux the solution overnight.

-

After cooling to room temperature, a yellowish solid will precipitate.

-

Collect the solid by filtration.

-

Recrystallize the crude product from an ethanol-water mixture (1:1) to yield light yellow crystals of 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine.

Applications in Drug Development

The unique coordination chemistry of 2,2':6',2''-terpyridine has made it a valuable scaffold for the design of novel therapeutic agents, particularly in the field of oncology.[6] Terpyridine-metal complexes, especially those of platinum, copper, and ruthenium, have shown significant anticancer activity through various mechanisms of action.[7][8]

Mechanisms of Action

-

DNA Interaction: Many terpyridine-metal complexes can interact with DNA, a primary target for many anticancer drugs.[9] Platinum(II)-terpyridine complexes, for instance, can bind to DNA through both covalent and non-covalent interactions.[9] The planar aromatic structure of the terpyridine ligand allows for intercalation between DNA base pairs, while the metal center can form coordinate bonds with the nucleobases.[9] Some copper and silver-based terpyridine complexes also act as DNA intercalating agents and can induce hydrolytic cleavage of DNA.[7][10]

-

Generation of Reactive Oxygen Species (ROS): Certain copper-terpyridine complexes have been shown to generate reactive oxygen species (ROS) within cancer cells.[7][11] This leads to oxidative stress and damage to cellular components, ultimately triggering apoptosis (programmed cell death).[7][11]

-

Enzyme Inhibition: Terpyridine-metal complexes can also act as potent enzyme inhibitors. For example, platinum(II)-terpyridine complexes have been shown to inhibit cysteine proteases by forming a covalent bond with the active-site cysteine residue.[12] Furthermore, some platinum(II) terpyridine complexes have been designed to also inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival signaling pathways.[9]

Conclusion

From its serendipitous discovery as a minor byproduct to its current status as a privileged ligand in coordination chemistry and drug development, 2,2':6',2''-terpyridine has had a rich and impactful history. The development of efficient synthetic methodologies has been crucial in unlocking its full potential, allowing for the creation of a vast library of functionalized derivatives. For researchers, scientists, and drug development professionals, terpyridine-based compounds continue to offer exciting opportunities for the design of novel catalysts, materials, and therapeutic agents with tailored properties and mechanisms of action. The ongoing exploration of its coordination chemistry promises to yield further innovations in the years to come.

References

- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]

- 12. Terpyridine platinum(II) complexes inhibit cysteine proteases by binding to active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Coordination Chemistry of Terpyridine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental coordination chemistry of 2,2':6',2''-terpyridine (tpy) ligands. Terpyridine and its derivatives are a significant class of tridentate N-heterocyclic ligands renowned for their strong and versatile coordination with a wide range of metal ions. The resulting complexes exhibit rich photophysical, electrochemical, and catalytic properties, making them highly valuable in fields spanning from materials science to medicinal chemistry. This document details their synthesis, coordination behavior, quantitative properties, and key experimental protocols, with a focus on applications relevant to research and drug development.

Introduction to Terpyridine Ligands

2,2':6',2''-terpyridine is a tridentate ligand that binds to metal ions through its three nitrogen atoms, forming two stable five-membered chelate rings.[1] This NNN-pincer type coordination leads to the formation of highly stable mono- and bis-complexes with various transition metals.[2][3] Before coordination, the pyridine rings of the free ligand adopt a trans-trans conformation to minimize lone pair repulsion.[2][3] Upon complexation with a metal ion, the ligand undergoes a conformational change to a cis-cis geometry, allowing the three nitrogen atoms to bind to the metal center in a meridional fashion.[2][3] This rigid and planar coordination geometry is fundamental to the unique properties of terpyridine-metal complexes.

The electronic properties of terpyridine ligands can be readily tuned by introducing substituents at various positions on the pyridine rings, particularly the 4'-position.[4] This functionalization allows for the modulation of the photophysical and electrochemical characteristics of the resulting metal complexes, a key aspect in the design of targeted therapeutic agents and functional materials.[4][5]

Synthesis of Terpyridine Ligands and their Metal Complexes

The synthesis of terpyridine ligands has evolved significantly since its discovery. While early methods involved the oxidative coupling of pyridines with low yields, more efficient and versatile strategies are now widely employed.[1]

Synthesis of Terpyridine Ligands

One of the most common and effective methods for synthesizing 4'-substituted terpyridines is the Kröhnke reaction .[4][5][6] This method involves the condensation of a substituted aryl aldehyde with two equivalents of 2-acetylpyridine in the presence of a base and an ammonia source.[4][7]

-

Reaction Setup: To a solution of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

-

Addition of Reagents: Add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) and a 35% aqueous ammonia solution (40.0 ml) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. A precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid precipitate by filtration.

-

Purification: Wash the crude product with ethanol. Further purification can be achieved by recrystallization from a suitable solvent system like dichloromethane/petroleum ether to yield the final product.[4][5]

Other synthetic routes include one-pot reactions under microwave irradiation and palladium-catalyzed cross-coupling reactions for more complex derivatives.[1][2]

Synthesis of Terpyridine-Metal Complexes

The formation of terpyridine-metal complexes is typically a straightforward self-assembly process. The stoichiometry of the reactants (ligand-to-metal ratio) is a key factor in determining whether a mono- or bis-terpyridine complex is formed.

-

Ligand Solution: Dissolve the desired 4'-substituted-2,2':6',2''-terpyridine ligand (1.0 mmol) in a suitable solvent such as dichloromethane (20.0 ml).

-

Metal Salt Solution: Prepare a solution of an iron(II) salt, for example, ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) (0.5 mmol), in a hot alcoholic solvent like methanol (20.0 ml).

-

Complexation: Add the hot metal salt solution dropwise to the stirred ligand solution at room temperature. A color change is typically observed, indicating complex formation.

-

Anion Exchange (if required): To obtain a hexafluorophosphate salt, add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol to precipitate the complex.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with ethanol, and dry under vacuum. The resulting complexes, such as --INVALID-LINK--₂, are generally stable at ambient temperature.[4][7]

Coordination Chemistry and Properties

The coordination of terpyridine ligands to metal ions results in complexes with distinct geometries and fascinating physicochemical properties.

Coordination Modes and Geometry

Terpyridine typically acts as a tridentate ligand, leading to the formation of complexes with various coordination numbers and geometries depending on the metal ion and the presence of other ancillary ligands.[2] For instance, with d⁶ metal ions like Fe(II) and Ru(II), it readily forms stable octahedral [M(tpy)₂]²⁺ complexes.[2] With other metals, such as Pt(II) or Cu(II), it can form square planar or distorted square pyramidal complexes, respectively.[2]

Quantitative Data of Terpyridine Complexes

The stability and properties of terpyridine-metal complexes can be quantified through various experimental techniques. The following tables summarize key quantitative data for representative complexes.

Table 1: Stability Constants (log K) of Divalent Metal-Terpyridine Complexes

| Metal Ion | log K₁ | log K₂ |

| Mn²⁺ | 4.4 | 3.9 |

| Fe²⁺ | >7 | 7.8 |

| Co²⁺ | 8.0 | 7.9 |

| Ni²⁺ | 9.5 | 9.0 |

| Cu²⁺ | 10.0 | 6.5 |

| Zn²⁺ | 6.2 | 5.8 |

| (Data sourced from reference[8] for mono- (K₁) and bis- (K₂) terpyridine complexes) |

Table 2: Spectroscopic Properties of Representative Terpyridine Complexes in Acetonitrile

| Complex | λ_max (nm) | ε (M⁻¹cm⁻¹) | Emission λ_max (nm) |

| [Ru(tpy)₂]²⁺ | 274, 281, 308, 484 | 44000, 43300, 71400, 23600 | ~650 |

| [Fe(tpy)₂]²⁺ | 240-429 (π-π), ~552 (MLCT) | - | - |

| [Zn(tpy)₂]²⁺ | 240-429 (π-π) | - | ~520 |

| [Co(tpy)₂]²⁺ | 240-429 (π-π*) | - | ~520 |

| (Data compiled from references[4][9][10]) |

Photophysical and Electrochemical Properties

Terpyridine complexes are known for their characteristic optical and electrochemical properties.[1] Many complexes exhibit strong absorption bands in the UV region due to π–π* transitions within the ligand, and metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for their often intense colors.[1][11] Some complexes, particularly those with Ru(II), Ir(III), and Pt(II), are luminescent, a property that is exploited in sensing and bioimaging applications.[2][12] The redox properties of these complexes are also of significant interest, with many undergoing reversible oxidation and reduction processes.[1][13]

Experimental Workflows and Characterization

The synthesis and characterization of terpyridine complexes follow a well-established workflow.

Common Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic ligand and to observe changes upon complexation.[4][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A shift in the C=N stretching vibration frequency upon complexation provides evidence of coordination to the metal ion.[4]

-

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions (π–π* and MLCT) of the ligands and their complexes.[4][10]

-

Mass Spectrometry (MS): Confirms the molecular weight and composition of the synthesized compounds.[10]

-

Elemental Analysis: Determines the elemental composition of the final product to verify its purity.[5][9]

-

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, for crystalline samples.[2][14]

Applications in Drug Development

The unique properties of terpyridine-metal complexes have made them attractive candidates for various therapeutic applications, particularly in oncology.[12][15]

-

Anticancer Agents: Complexes of platinum, ruthenium, copper, and gold with terpyridine ligands have demonstrated significant cytotoxicity against various cancer cell lines.[8][16][17] Their mechanism of action often involves DNA interaction, either through intercalation or groove binding, leading to the inhibition of replication and transcription.[12][17]

-

Nuclease Activity: Some copper-terpyridine complexes can generate reactive oxygen species (ROS), leading to oxidative damage and cleavage of DNA, which induces apoptosis in cancer cells.[17]

-

Bioimaging: The luminescent properties of certain terpyridine complexes allow for their use as probes for cellular imaging.[12]

The ability to functionalize the terpyridine ligand provides a powerful tool for tuning the biological activity, selectivity, and pharmacokinetic properties of these metallodrugs.[16][18]

Conclusion and Future Outlook

The fundamental coordination chemistry of terpyridine ligands is a rich and dynamic field. The straightforward synthesis, robust coordination to a multitude of metal ions, and the tunability of their electronic and steric properties have established terpyridine complexes as exceptionally versatile building blocks. For researchers in drug development, the ability to rationally design complexes with specific biological targets and mechanisms of action holds immense promise. Future research will likely focus on developing more selective and potent metallodrugs, integrating terpyridine complexes into multifunctional nanomaterials for targeted drug delivery and theranostics, and gaining a deeper mechanistic understanding of their biological activities.[2][19][20]

References

- 1. Terpyridine - Wikipedia [en.wikipedia.org]

- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 3. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Metal–organic layers stabilize earth-abundant metal–terpyridine diradical complexes for catalytic C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 20. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electronic Properties of 2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine, commonly known in coordination chemistry as 2,2':6',2''-terpyridine (tpy), is a versatile tridentate ligand that has garnered significant interest for its ability to form stable complexes with a wide array of metal ions. The unique electronic structure of the tpy ligand, characterized by its π-conjugated system, gives rise to distinct photophysical and electrochemical properties. These properties are fundamental to its application in diverse fields, including the development of novel therapeutics, advanced materials for optoelectronics, and catalysts. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its behavior under various experimental conditions and the methodologies used for its characterization.

Core Electronic Properties

The electronic properties of this compound are dominated by π-π* and n-π* electronic transitions within its aromatic pyridine rings. These transitions can be probed using various spectroscopic and electrochemical techniques.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in solution is characterized by strong absorption bands in the ultraviolet region. These bands are attributed to π-π* transitions within the conjugated pyridine system. Typically, two main absorption bands are observed. The higher energy band is located around 280 nm, with a shoulder or a less intense band appearing at approximately 310-325 nm. The molar extinction coefficient (ε) for the primary absorption peak is on the order of 104 L mol-1 cm-1, indicating strong absorption of UV light.

Photoluminescence Properties

The intrinsic luminescence of free this compound is a subject of some debate in the literature. While some sources report it as being essentially non-luminescent or having a very low fluorescence quantum yield in solution at room temperature, others have characterized the fluorescence of its derivatives, suggesting that the parent compound possesses some emissive properties, albeit weak. The low quantum yield is often attributed to efficient non-radiative decay pathways, such as vibrational relaxation and intersystem crossing. However, upon coordination to a metal center, particularly with heavy metals like ruthenium(II) or iridium(III), the resulting complexes can exhibit strong and long-lived luminescence, a phenomenon that is central to many of their applications.

Electrochemical Properties

The redox behavior of this compound can be investigated using cyclic voltammetry (CV). The free ligand is electrochemically active and can undergo reduction at negative potentials. The reduction is a ligand-centered process, involving the acceptance of electrons into its π* orbitals. The exact reduction potential can vary depending on the solvent and electrolyte used, but it is generally observed at potentials more negative than that of 4,4'-bipyridine. The oxidation of the free tpy ligand is more difficult and occurs at high positive potentials, and as such, is less commonly reported.

Upon coordination to a metal ion, the electrochemical properties of the tpy ligand are significantly altered. The reduction potentials are typically shifted to less negative values, indicating that the complex is easier to reduce than the free ligand. This is due to the stabilization of the ligand's π* orbitals upon coordination. Furthermore, new redox processes corresponding to the metal center (e.g., M2+/M3+) become accessible.

Data Presentation

The following tables summarize the key electronic properties of this compound. It is important to note that while data for UV-Vis absorption is well-documented, specific values for the fluorescence quantum yield and a complete set of redox potentials for the free ligand are not consistently available in the literature, as its properties are most often studied in the context of its metal complexes.

| Property | Value | Solvent/Conditions | Reference(s) |

| UV-Vis Absorption | |||

| λmax,1 | ~280 nm | Acetonitrile | [1] |

| λmax,2 | ~310-325 nm (shoulder) | Acetonitrile | [1][2] |

| Molar Extinction Coefficient (ε) at λmax,1 | ~18,000 L mol-1 cm-1 | Acetonitrile | [1] |

| Photoluminescence | |||

| Emission Maximum (λem) | Not consistently reported for free ligand | - | - |

| Fluorescence Quantum Yield (ΦF) | Very low / Not consistently reported | - | |

| Electrochemical Properties | |||

| First Reduction Potential (Ered1) | ~ -2.5 V vs. Fc/Fc+ | Acetonitrile, 0.1 M TBAPF6 | [3] |

| Oxidation Potential (Eox) | Not consistently reported for free ligand | - | - |

| Energy Levels | |||

| HOMO | Not directly measured for free ligand | - | - |

| LUMO | Not directly measured for free ligand | - | - |

Note: The molar extinction coefficient is for a closely related derivative and serves as an estimate. Electrochemical potentials can vary significantly with experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-5 to 1 x 10-6 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the prepared solutions of this compound, starting from the most dilute solution.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration, calculate the molar extinction coefficient (ε) at each λmax. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy

Objective: To measure the emission spectrum and determine the fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., degassed acetonitrile)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Spectrophotometer Setup: Set the excitation wavelength to one of the absorption maxima (e.g., 280 nm). Set the emission wavelength range to be scanned (e.g., 300-600 nm).

-

Emission Spectrum: Record the fluorescence emission spectrum of the sample.

-

Quantum Yield Measurement (Relative Method):

-

Record the absorption and emission spectra of a standard with a known quantum yield (Φstd) under the same experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample (s) and the standard (std).

-

The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φstd * (Is / Istd) * (Astd / As) * (ns2 / nstd2) where n is the refractive index of the solvent.

-

Cyclic Voltammetry

Objective: To determine the reduction and oxidation potentials of this compound.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag+)

-

Counter electrode (e.g., platinum wire)

-

-

Ferrocene (for internal calibration)

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Sample Preparation: Dissolve a known concentration of this compound in the electrolyte solution.

-

Cell Setup: Assemble the three-electrode cell with the sample solution. Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 10-15 minutes.

-

Cyclic Voltammogram:

-

Set the potential window to scan a wide range (e.g., from +1.5 V to -2.8 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

-

Internal Calibration: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-defined, reversible one-electron process that can be used as an internal reference.

-

Data Analysis:

-

Identify the peak potentials for the reduction (Epc) and oxidation (Epa) processes.

-

Calculate the half-wave potential (E1/2) for reversible or quasi-reversible processes as (Epa + Epc) / 2.

-

Report all potentials relative to the Fc/Fc+ couple.

-

Mandatory Visualizations

Caption: Workflow for UV-Vis Spectroscopy.

Caption: Workflow for Cyclic Voltammetry.

Caption: Electronic Transitions in this compound.

References

Theoretical Calculations on 2,6-dipyridin-2-ylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine, also known as 2,2':6',2''-terpyridine (terpy) or dppy, is a tridentate heterocyclic ligand renowned for its strong chelating affinity for a wide range of metal ions.[1] This property has made it a cornerstone in the development of coordination compounds with diverse applications in catalysis, materials science, and medicine.[2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the electronic structure, spectroscopic properties, and reactivity of dppy and its derivatives, thereby guiding the design of novel functional molecules.[3] This technical guide provides an in-depth overview of the theoretical approaches used to study dppy, supported by experimental data and detailed methodologies.

Electronic Structure and Spectroscopic Properties

The electronic properties of dppy and its metal complexes are central to their functionality. Theoretical calculations offer a powerful means to elucidate these properties at the molecular level.

Theoretical Methods

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common computational methods employed for studying the ground and excited state properties of dppy and its analogues.[3] The choice of functional and basis set is crucial for obtaining accurate results. Commonly used functionals include B3LYP and PBE0, paired with basis sets such as 6-311+G** for the ligand atoms and LANL2DZ for metal centers in complexes.[4][5]

Key Calculated Properties

-

Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography.

-

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the molecule. For many dppy derivatives, the low-energy absorption bands are characterized by an intraligand charge transfer (ICT) from the HOMO to the LUMO.[5][6]

-

UV-Vis Absorption Spectra: TD-DFT calculations can simulate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions. These calculated spectra can be compared with experimental UV-Vis spectra for validation.[5]

-

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of dppy and its complexes. These theoretical spectra are valuable for interpreting experimental vibrational data and identifying characteristic vibrational modes.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on dppy and its derivatives.

| Parameter | Theoretical Value | Experimental Value | Reference |

| Bond Lengths (Å) | |||

| C-C (pyridyl) | 1.39 - 1.41 | 1.38 - 1.40 | [5] |

| C-N (pyridyl) | 1.33 - 1.35 | 1.32 - 1.34 | [5] |

| **Bond Angles (°) ** | |||

| C-N-C (pyridyl) | 117 - 119 | 116 - 118 | [5] |

| Dihedral Angles (°) | |||

| Pyridyl-Pyridyl | 6.05 - 12.2 | 5.03 | [5] |

| Spectroscopic Data | |||

| λmax (nm) | 311 (S0 → S1) | ~300-350 | [5] |

Experimental Protocols

Synthesis of this compound (dppy)

A common synthetic route for dppy and its substituted analogues is the Kröhnke reaction.[3][7]

Example Protocol for a Substituted dppy:

-

Condensation: 2-acetylpyridine is condensed with an appropriate aldehyde in the presence of a base.

-

Cyclization: The resulting diketone intermediate undergoes ring closure with an ammonia source, such as ammonium formate, to form the central pyridine ring.[7]

-

Purification: The crude product is purified by recrystallization or column chromatography.

Computational Protocol for DFT and TD-DFT Calculations

The following provides a general workflow for performing theoretical calculations on dppy using a quantum chemistry software package like Gaussian.

-

Structure Optimization:

-

The initial molecular geometry of dppy is built using a molecular modeling program.

-

A geometry optimization is performed using DFT, for example, with the B3LYP functional and the 6-31G(d) basis set.

-

Frequency calculations are performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Structure and Spectroscopic Calculations:

-

Single-point energy calculations are performed on the optimized geometry to obtain molecular orbital energies (HOMO, LUMO).

-

TD-DFT calculations are used to predict the electronic absorption spectrum. For instance, the PBE0 functional with the 6-31+G(d,p) basis set can be employed.[5]

-

Vibrational frequencies (IR and Raman) are calculated using the optimized geometry and a suitable level of theory.

-

Visualizations

Logical Workflow for Theoretical and Experimental Characterization

Caption: Workflow for the integrated experimental and theoretical study of this compound.

Potential Role in Drug Development Signaling

While dppy itself is primarily a ligand, its metal complexes have been investigated for their potential as therapeutic agents, for instance, as anticancer drugs.[2] The mechanism of action of such metal-based drugs can involve interaction with biological macromolecules and modulation of signaling pathways. For example, some metal complexes can inhibit enzymes like kinases or interact with DNA. The PI3K/AKT signaling pathway is a crucial pathway in cell proliferation and survival and is often dysregulated in cancer.[8]

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a dppy-metal complex.

References

- 1. 2,2':6',2''-Terpyridine | C15H11N3 | CID 70848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | 112881-51-3 | Benchchem [benchchem.com]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 2,6-dipyridin-2-ylpyridine

An In-depth Technical Guide to the Safety and Handling of 2,6-dipyridin-2-ylpyridine

Introduction

This compound, also commonly known as 2,2':6',2''-terpyridine (tpy), is a heterocyclic organic compound and a tridentate ligand that is extensively utilized in coordination chemistry, materials science, and catalysis.[1][2] Its ability to form stable complexes with a wide array of metal ions makes it a valuable building block for supramolecular assemblies, functional materials, and catalytic systems.[2][3][4] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Nomenclature and Chemical Identity

-

IUPAC Name: this compound[5]

-

Synonyms: 2,2':6',2''-Terpyridine, 2,2',2''-Tripyridine, 2,6-Bis(2-pyridyl)pyridine, tpy[1][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Cream to yellow to brown crystalline powder | [1] |

| Melting Point | 89-91 °C | [1] |

| Boiling Point | 370 °C | [1] |

| Flash Point | 182.5 ± 18.9 °C | [1] |

| Density | ~1.19 g/cm³ (estimate) | [1] |

| Water Solubility | Insoluble | Not explicitly stated, but inferred from organic solvent solubility. |

| Solubility in other solvents | Dioxane: 0.1 g/mL, clear | [1] |

| Vapor Pressure | 2.58E-06 mmHg at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] The GHS classification is summarized below. It is crucial to understand these hazards before handling the compound.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed[5] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[5] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[5] |

Signal Word: Danger[1]

Hazard Pictograms:

Safe Handling and Storage

5.1. Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[6]

-

Do not get in eyes, on skin, or on clothing.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]

-